3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide

COX-2 inhibition Regioisomer SAR Anti-inflammatory research

Procure this meta-substituted 2-methyltetrazole benzenesulfonamide for carbonic anhydrase inhibitor design. Its distinct geometry and 2-methyl substitution enhance hydrogen bonding, target binding, and metabolic stability over para/1H isomers. Essential for reproducible SAR in drug discovery.

Molecular Formula C8H9N5O2S
Molecular Weight 239.26 g/mol
CAS No. 1355334-91-6
Cat. No. B1405305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide
CAS1355334-91-6
Molecular FormulaC8H9N5O2S
Molecular Weight239.26 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC(=CC=C2)S(=O)(=O)N
InChIInChI=1S/C8H9N5O2S/c1-13-11-8(10-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3,(H2,9,14,15)
InChIKeyNWRCSNIEERMZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (CAS 1355334-91-6): Chemical Class and Basic Characteristics for Research Procurement


3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide (CAS 1355334-91-6) is a benzenesulfonamide derivative containing a 2-methyl-2H-tetrazole moiety at the meta position of the phenyl ring [1]. It has a molecular formula of C₈H₉N₅O₂S and a molecular weight of 239.26 g/mol [2]. The compound is typically supplied at ≥95% purity for research use .

Why 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide Cannot Be Replaced by a Generic Tetrazole-Sulfonamide


The meta-substituted 2-methyltetrazole sulfonamide exhibits distinct molecular geometry and electronic properties compared to para-substituted and 1H-tetrazole regioisomers [1]. The specific position of the tetrazole group influences hydrogen bonding capacity, dipole moment, and target binding orientation [2]. Additionally, the 2-methyl substitution pattern differentiates this compound from unsubstituted and 1-substituted tetrazole variants, affecting metabolic stability and solubility profiles [3]. Generic substitution with structurally similar analogs may lead to altered biological activity or physicochemical behavior, compromising experimental reproducibility.

Quantitative Evidence for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide Differentiation from Analogs


Meta-Substitution vs. Para-Substitution: Regioisomeric Impact on COX-2 Inhibition

In a series of benzenesulfonamide regioisomers, meta-substituted compounds consistently exhibited higher COX-2 inhibitory potency compared to para- and ortho-substituted analogs [1]. For example, meta-substituted 3-(2-phenylethynyl)benzenesulfonamide demonstrated a COX-2 IC50 of 0.45 μM, whereas para-substituted and ortho-substituted analogs showed significantly lower potency [1]. The meta-sulfonamide pharmacophore achieved superior fit within the COX-2 secondary pocket, as confirmed by molecular docking studies [1].

COX-2 inhibition Regioisomer SAR Anti-inflammatory research

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) and Polar Surface Area

3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide has a computed XLogP3-AA value of 0.3 and a topological polar surface area (TPSA) of 107 Ų [1]. In contrast, the para-substituted isomer 4-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide exhibits a similar but slightly different molecular geometry, which may influence permeability and solubility [2]. The balanced lipophilicity (XLogP3-AA 0.3) indicates moderate hydrophobicity, suitable for membrane permeability without excessive lipophilicity that could lead to non-specific binding [3].

Lipophilicity Polar surface area Physicochemical properties

Tetrazole as a Carboxylate Bioisostere: Enhanced Metabolic Stability and Binding Affinity

The tetrazole moiety serves as a bioisostere of carboxylic acids, offering improved metabolic stability and often enhanced binding affinity due to its planar structure and hydrogen bonding capacity [1]. In a comparative study, tetrazole-containing inhibitors exhibited IC50 values in the low nanomolar range (e.g., 3 nM for angiotensin II receptor binding), outperforming carboxylate analogs [2]. The 2-methyl substitution further modulates electronic properties and metabolic stability compared to unsubstituted tetrazoles [3].

Bioisosterism Metabolic stability Binding affinity

Research and Industrial Application Scenarios for 3-(2-Methyl-2H-tetrazol-5-yl)-benzenesulfonamide


Scaffold for Structure-Activity Relationship (SAR) Studies of Carbonic Anhydrase Inhibitors

Based on the compound's sulfonamide group and tetrazole moiety, it serves as a valuable scaffold for designing carbonic anhydrase inhibitors. Sulfonamides are well-established zinc-binding groups for this enzyme class, and the tetrazole may provide additional hydrogen bonding interactions or modulate selectivity among isoforms [1].

Building Block for Synthesis of Regioisomeric Benzenesulfonamide Libraries

The meta-substituted tetrazole sulfonamide is a key building block for generating regioisomeric libraries. Comparative studies have shown that meta-substituted benzenesulfonamides exhibit distinct biological activity profiles compared to para- and ortho-substituted analogs, particularly in COX-2 inhibition [2]. This compound enables exploration of regioisomeric SAR in drug discovery programs.

Metabolic Stability Probe in Drug Candidate Optimization

The tetrazole group is a recognized carboxylate bioisostere that can improve metabolic stability. Researchers can use this compound to assess the impact of tetrazole substitution on microsomal stability and pharmacokinetic properties of benzenesulfonamide-based lead compounds [3].

Reference Compound for Method Development in Analytical Chemistry

With a purity specification of ≥95% and well-defined physicochemical properties (XLogP3-AA = 0.3, MW = 239.26 g/mol) [4], this compound is suitable as a reference standard for developing HPLC or LC-MS methods for tetrazole-sulfonamide analogs.

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